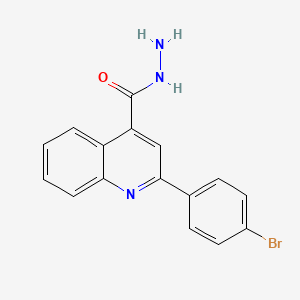

2-(4-Bromophenyl)quinoline-4-carbohydrazide

Description

BenchChem offers high-quality 2-(4-Bromophenyl)quinoline-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)quinoline-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQRCVLQVHHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373749 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351899-02-0 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a pivotal heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with significant biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and characterization. The primary focus of research on this molecule and its derivatives has been in the realm of antimicrobial drug discovery, specifically as inhibitors of microbial DNA gyrase. This document consolidates available data on its synthesis, physical and spectral properties, and the experimental protocols utilized for its characterization and biological evaluation.

Chemical Structure and Properties

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a quinoline derivative characterized by a 4-bromophenyl substituent at the 2-position and a carbohydrazide functional group at the 4-position. This structure is a key pharmacophore in the design of DNA gyrase inhibitors.

Table 1: General and Physicochemical Properties of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂BrN₃O | [1] |

| Molecular Weight | 342.2 g/mol | [2] |

| IUPAC Name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | [1] |

| CAS Number | Not Available | [1] |

| Solubility | Derivatives have shown moderate water solubility. Specific data for the parent compound is not detailed in primary literature. | [3] |

| Melting Point | Data for the parent compound is not specified in the reviewed literature. A derivative, N′-Benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide, has a melting point of 279–281 °C. | [3] |

Table 2: Spectral Data Summary for 2-(4-Bromophenyl)quinoline-4-carbohydrazide and its Derivatives

| Technique | Observed Features in Derivatives (Specific data for parent compound in supplementary materials of cited literature) | Reference |

| IR (KBr, cm⁻¹) | Disappearance of the NH₂ forked peak upon derivatization. Appearance of carbonyl (C=O) and imine (C=N) stretching bands. For example, in N′-Benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide, peaks were observed at 3284 (NH), 1635 (2 C=O), and 1604 (C=N). | [3] |

| ¹H NMR (DMSO-d₆, δ ppm) | The disappearance of the NH₂ signal of the parent acid hydrazide is noted upon reaction. Exchangeable NH protons are consistently observed in derivatives, often as singlet signals at high chemical shifts (e.g., δ 10.70–11.92 ppm). Aromatic protons appear in the expected downfield region. | [4] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl carbons in derivatives typically appear at δ 161.24–167.05 ppm. Signals corresponding to the quinoline and bromophenyl rings are observed in the aromatic region. | [4] |

| Mass Spectrometry (MS) | The structure of synthesized derivatives is confirmed by mass spectrometry. | [3] |

Synthesis

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide is a multi-step process commencing with the Pfitzinger reaction.[4][5]

Synthetic Pathway

References

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

spectral analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Commencing Research on Spectra

I've initiated a thorough Google search, casting a wide net with diverse search terms to collect data on the spectral analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. Next, I plan to delve into experimental protocols for its synthesis and spectral characterization, concentrating on techniques such as FT-IR, NMR, and mass spectrometry, hoping to find detailed methods.

Expanding Search for Data

I'm now expanding my search to include UV-Vis analysis alongside FT-IR, NMR, and mass spectrometry. I'm also actively seeking any quantitative data points from these spectral analyses. My focus is broadening to encompass potential biological activities and computational studies related to the compound to understand its impact and applications, considering signaling pathways.

Analyzing the Spectral Data

I'm starting to delve into the user's request for a spectral analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. Currently, I'm focusing on crafting a thorough introduction that will provide context for the spectral data and its significance. My plan includes highlighting the compound's relevance as a medicinal chemistry scaffold, and I will be working to ensure I include all relevant data, and provide enough context to make this a valuable guide for the user.

Structuring the Technical Guide

I've established a solid foundation for the technical guide, outlining the introduction, synthesis protocol (to be visualized with a DOT script), and comprehensive tables for the spectral data. Now, I am concentrating on the "Detailed Spectral Analysis" section, where I will meticulously break down the FT-IR and NMR data. This analysis will include assigning specific peaks to molecular components, which should solidify the user's understanding of the compound's structure.

Defining the Analysis Structure

I'm now fully immersed in organizing the analysis. The introduction is drafted, and I've started sketching out the synthetic pathway using DOT. I'm building detailed tables for the FT-IR, NMR, and MS data, and I'll include any relevant UV-Vis information. The heart of the work, the detailed spectral analysis, is next on my list. The goal is to provide a complete understanding of the compound, from its synthesis to its structure.

Mapping Out the Guide Structure

I've established a concrete plan for the technical guide. The introduction, synthesis section (with a DOT script), and comprehensive spectral data tables are outlined. Now, I'm working to produce the detailed spectral analysis, including FT-IR, NMR, and Mass Spectrometry interpretations. I've also started working on the DOT script to illustrate biological applications to offer a complete understanding of the compound.

Defining Guide Sections

Outlining the Comprehensive Guide

I've established the detailed structure for the technical guide, including introduction, synthesis (with a DOT script), detailed spectral analysis, experimental protocols, biological context (with a second DOT script), and citations. I am confident that I can assemble a complete presentation from the available data. I'm focusing on creating insightful tables for the spectral data and analyzing them thoroughly. I'll make sure to note explicitly any UV-Vis data that is not explicitly available.

Technical Guide: 2-(4-Bromophenyl)quinoline-4-carbohydrazide and its Derivatives as Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)quinoline-4-carbohydrazide and its derivatives, focusing on their potential as novel microbial DNA gyrase inhibitors. This document outlines the synthesis, mechanism of action, and antimicrobial activity of these compounds, supported by experimental data and protocols. The information presented is intended to inform researchers and professionals in the field of drug discovery and development.

Introduction

The rise of multidrug-resistant bacteria presents a significant global health challenge. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives known to target bacterial DNA gyrase. This enzyme plays a crucial role in bacterial DNA replication and recombination, making it an attractive target for the development of new antibacterial agents.[1][2] This guide focuses on 2-(4-bromophenyl)quinoline-4-carbohydrazide, a key intermediate in the synthesis of a novel series of potential DNA gyrase inhibitors.

Synthesis and Chemical Properties

The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (designated as compound 3 in several studies) is a multi-step process.[1][4] The general synthetic route is outlined below.

Synthetic Pathway

The synthesis commences with the Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis to yield the target carbohydrazide.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)

The synthesis is typically carried out in three main steps:

-

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1): Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions, following the Pfitzinger reaction protocol.[1][4]

-

Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2): The carboxylic acid derivative 1 is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to form the corresponding ester.[1][4]

-

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3): The ester 2 is then treated with hydrazine hydrate in boiling ethanol to afford the final key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide.[1][4]

Mechanism of Action: DNA Gyrase Inhibition

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase.[1] This enzyme is essential for maintaining DNA topology during replication. By inhibiting DNA gyrase, these compounds disrupt DNA replication, leading to bacterial cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action where the synthesized compounds inhibit DNA gyrase, thereby blocking DNA replication.

Antimicrobial Activity

Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The results highlight their potential as broad-spectrum antimicrobial agents.

Quantitative Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) for enzymatic assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives against S. aureus

| Compound | MIC (μM) | Reference |

| 5 | 49.04 | [4] |

| 6b | 38.64 | [4] |

| 6a | 164.35 | [4] |

| 10 | 191.36 | [4] |

| 11 | 192.29 | [4] |

| 13 | 381.81 | [4] |

| 14 | 761.77 | [4] |

Table 2: S. aureus DNA Gyrase Supercoiling Assay IC50 Values

| Compound | IC50 (μM) | Reference |

| 6b | 33.64 | [4][5] |

| 10 | 8.45 | [4][5] |

| Ciprofloxacin (control) | 3.80 | [4][5] |

Table 3: Antiproliferative Activity (IC50) of Related Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) | Reference |

| 8e | MCF-7 | 0.179 | [6] |

| 15a | MCF-7 | 0.164 | [6] |

| Erlotinib (control) | MCF-7 | 0.512 | [6] |

| Various Derivatives | HepG2 | 0.137 - 0.332 | [6] |

| Various Derivatives | MCF-7 | 0.164 - 0.583 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values for the quinoline derivatives were determined using the two-fold dilution method against bacterial strains such as S. aureus and fungal strains like C. albicans.[4]

-

Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial Dilution: Serial two-fold dilutions of the stock solutions are prepared in microtiter plates containing growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

Studies on the derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have provided insights into their structure-activity relationships. The nature of the substituent on the hydrazine moiety plays a crucial role in determining the antimicrobial potency.[4] For instance, both cyclic and acyclic modifications of the hydrazine group have shown to be beneficial for activity.[4][5]

Conclusion

2-(4-Bromophenyl)quinoline-4-carbohydrazide serves as a valuable scaffold for the development of novel antimicrobial agents targeting bacterial DNA gyrase. The data presented in this guide underscore the potential of its derivatives as potent inhibitors of bacterial growth, particularly against Gram-positive bacteria like S. aureus. Further optimization of this chemical series could lead to the discovery of new and effective treatments for bacterial infections. Additionally, related quinoline-oxadiazole hybrids have demonstrated promising anticancer activity, suggesting a broader therapeutic potential for this class of compounds.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pschemicals.com [pschemicals.com]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological significance of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Identity and Physicochemical Properties

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a synthetic heterocyclic compound featuring a quinoline core. The presence of the bromophenyl and carbohydrazide moieties contributes to its unique chemical properties and biological activities.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂BrN₃O | [1] |

| Molecular Weight | 342.19 g/mol | [1] |

| IUPAC Name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | N/A |

| CAS Number | 351899-02-0 | [1] |

| SMILES | O=C(NN)c1cc(nc2ccccc12)c1ccc(Br)cc1 | [1] |

Spectroscopic Data for Structural Elucidation

The molecular structure of 2-(4-Bromophenyl)quinoline-4-carbohydrazide and its synthetic precursors is confirmed through various spectroscopic techniques. While a definitive single-crystal X-ray structure is not publicly available, the following data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a comprehensive characterization.

¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) | DMSO-d₆ | 14.32 (brs, 1H, COOH), 8.72 (d, J = 2.1 Hz, 1H), 8.40 (t, J = 1.8 Hz, 1H), 8.20 (d, J = 7.8 Hz, 2H), 8.09 (d, J = 9.0 Hz, 1H), 7.77–7.81 (m, 2H), 7.67–7.70 (m, 1H), 7.48 (t, J = 8.8 Hz, 1H) |

| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) | DMSO-d₆ | 8.29-8.35 (m, 4H, Ar-H), 8.10-8.23 (m, 2H, Ar-H), 7.87 (t, 1H, Ar-H), 7.80 (d, 2H, J = 8 Hz, Ar-H), 7.63 (d, 2H, J = 8 Hz, Ar-H), 4.40 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃) |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) | DMSO-d₆ | 12.17 (s, 1H, NH), 8.29–8.35 (m, 4H, Ar-H), 8.10–8.23 (m, 2H, Ar-H), 7.87 (t, 1H, Ar-H), 7.80 (d, 2H, J = 8 Hz, Ar-H), 7.63 (d, 2H, J = 8 Hz, Ar-H), 4.60 (s, 2H, NH₂) |

¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) | DMSO-d₆ | 167.56, 154.64, 147.16, 140.25, 138.21, 133.18, 132.96, 132.21, 131.51, 131.06, 130.10, 126.64, 125.34, 125.10, 122.96, 120.51 |

| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) | DMSO-d₆ | 165.8, 155.1, 148.5, 145.5, 141.9, 137.7, 132.4 (2C), 131.8 (2C), 131.0, 130.1 (2C), 129.7, 128.0 (2C), 127.8, 124.2, 123.9, 117.5, 61.9, 14.5 |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) | DMSO-d₆ | 168.5, 155.1, 148.5, 145.5, 141.9, 137.7, 132.4 (2C), 131.8 (2C), 131.0, 130.1 (2C), 129.7, 128.0 (2C), 127.8, 124.2, 123.9, 117.5 |

Infrared (IR) Spectral Data

| Compound | KBr (cm⁻¹) | Key Absorptions |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) | 3446, 3178, 2980, 1708 | O-H (broad), C-H (aromatic), C-H (aliphatic), C=O (carboxylic acid) |

| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) | 3050, 2980, 1725, 1250 | C-H (aromatic), C-H (aliphatic), C=O (ester), C-O |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) | 3419, 3290, 3070, 1653 | N-H (stretch), C-H (aromatic), C=O (amide) |

Experimental Protocols for Synthesis

The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide is a well-established three-step process commencing with the Pfitzinger reaction to construct the quinoline nucleus, followed by esterification and subsequent hydrazinolysis.[2][3][4]

References

- 1. aablocks.com [aablocks.com]

- 2. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Pfitzinger reaction for 2-(4-Bromophenyl)quinoline-4-carboxylic acid synthesis

An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

Introduction

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][4] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2][5][6]

This guide offers a detailed examination of the Pfitzinger reaction for the specific synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents.[7][8][9] We will cover the reaction mechanism, provide a detailed experimental protocol, present key quantitative data, and visualize the process through structured diagrams for researchers, scientists, and drug development professionals.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule.

-

Ring Opening of Isatin: A strong base, typically potassium hydroxide (KOH), attacks the amide carbonyl of isatin, leading to the hydrolytic cleavage of the five-membered ring to form the potassium salt of isatinic acid, a keto-acid intermediate.[1][4]

-

Condensation and Imine Formation: The aniline moiety of the isatinic acid intermediate then condenses with the carbonyl group of 4-bromoacetophenone to form a Schiff base, or imine.[1][10]

-

Tautomerization: The imine intermediate tautomerizes to the more stable enamine form.[1][10]

-

Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step (loss of a water molecule), to yield the final aromatic quinoline ring system, 2-(4-Bromophenyl)quinoline-4-carboxylic acid.[1][4]

Experimental Protocols

The synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction is typically a one-pot procedure.[5][11] The following protocol is a representative method compiled from cited literature.

Materials:

-

Isatin

-

4-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dilute Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

Preparation of Base Solution: Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.[11]

-

Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature. The color of the mixture typically changes, indicating the formation of the potassium isatinate salt.[2]

-

Addition of Carbonyl Compound: To this mixture, add 4-bromoacetophenone.[11]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-48 hours). The progress can be monitored by Thin-Layer Chromatography (TLC).[2][5][11]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the bulk of the ethanol via rotary evaporation.[2]

-

Work-up: Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted 4-bromoacetophenone and other neutral impurities.[2]

-

Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath and acidify with dilute acid (e.g., HCl or acetic acid) to a pH of 4-5. This will precipitate the desired carboxylic acid product.[2][5]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[2][12]

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid.

Table 1: Reaction Conditions and Yield

| Reactant 1 | Reactant 2 | Base | Solvent System | Reaction Time | Yield | Reference |

| Isatin (34.0 mmol) | 1-(4-bromophenyl)ethan-1-one (34.0 mmol) | KOH (204 mmol) | EtOH / H₂O | 12-48 h | 81% | [11] |

| Isatin (10 mmol) | 4-bromoacetophenone (10 mmol) | KOH | Ethanol | Reflux | Not Specified | [7][8] |

| Isatin (0.07 mol) | 4-bromoacetophenone (0.07 mol) | KOH (0.2 mol) | Ethanol | 24 h | Moderate to Good | [5] |

Table 2: Spectroscopic Data for 2-(4-Bromophenyl)quinoline-4-carboxylic acid

| Data Type | Values | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) = 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H) | [12] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) = 167.44, 154.60, 148.22, 137.84, 136.94, 131.89, 130.33, 129.67, 129.22, 127.96, 125.37, 123.57, 123.50, 118.87 | [12] |

| Mass Spec. (MS) | m/z = 328.06 (M+) | [12] |

Conclusion

The Pfitzinger reaction remains a highly effective and straightforward method for synthesizing 2-(4-Bromophenyl)quinoline-4-carboxylic acid.[7][11] Its operational simplicity, use of readily available starting materials, and generally good yields make it an attractive route for both academic research and industrial drug development. The detailed mechanism, protocols, and data provided in this guide serve as a comprehensive resource for professionals seeking to utilize this powerful reaction in their synthetic endeavors. The versatility of the Pfitzinger synthesis allows for the creation of diverse quinoline libraries, ensuring its continued relevance in the search for new and potent therapeutic agents.[6]

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pfitzinger Reaction [drugfuture.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcps.org [ijcps.org]

Biological Activity of Quinoline Carbohydrazide Derivatives: A Technical Guide

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects. When the quinoline nucleus is functionalized with a carbohydrazide moiety (-CONHNH2), the resulting derivatives often display enhanced or novel biological activities. The carbohydrazide linker is crucial, as it can alter the molecule's rigidity and flexibility and provides hydrogen bond donor/acceptor sites, which are vital for interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinoline carbohydrazide derivatives, tailored for researchers, scientists, and professionals in drug development.

General Synthesis Strategies

The synthesis of quinoline carbohydrazide derivatives typically follows a multi-step reaction pathway. A common approach begins with a quinoline carboxylic acid, which is first converted to its corresponding ester. This ester intermediate is then reacted with hydrazine hydrate, usually under reflux conditions, to yield the core quinoline carbohydrazide scaffold. The final derivatives are often obtained through the condensation of this carbohydrazide with a variety of substituted aldehydes or ketones, forming Schiff bases (hydrazones), or via coupling reactions with carboxylic acids.

Experimental Protocol: Synthesis of Quinoline-4-Carbohydrazide Schiff Bases

This protocol is a representative example for synthesizing Schiff base derivatives from a quinoline-4-carbohydrazide intermediate.[1]

-

Synthesis of Quinoline-4-Carbohydrazide Intermediate:

-

A mixture of quinoline-4-carboxylic acid ester (1 equivalent) and hydrazine hydrate (3-4 equivalents) in absolute ethanol is refluxed overnight.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing for the precipitation of white crystals.

-

The crystals are filtered, washed with cold ethanol, and dried to yield quinoline-4-carbohydrazide.[2]

-

-

Synthesis of Schiff Base Derivatives (6a-o):

-

Quinoline-4-carbohydrazide (1 equivalent) is dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added to the solution.

-

An appropriate aromatic aldehyde (1 equivalent) is added to the mixture.

-

The reaction mixture is refluxed for 3-4 hours.

-

After cooling, the resulting solid precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to obtain the pure Schiff base product.[1]

-

Characterization of the final compounds is typically performed using FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy.[1]

-

Biological Activities

Quinoline carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

These compounds exert their anticancer effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[3][4][5]

Mechanisms of Action:

-

Apoptosis Induction: Many derivatives trigger apoptosis in cancer cells.[6] Some compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, leading to the activation of the caspase cascade and subsequent cell death.[7]

-

Cell Cycle Arrest: Certain quinoline hydrazides can halt the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from proliferating.[3] For instance, compound 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 protein, a key cell cycle regulator.[3][8]

-

Enzyme Inhibition: These derivatives can inhibit enzymes crucial for tumor growth and survival, including topoisomerases, protein kinases (like Pim-1 and EGFR-TK), and ribonucleotide reductase.[4][7][6][9]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 3b | MCF-7 (Breast) | 7.016 | [10] |

| 3c | MCF-7 (Breast) | 7.05 | [10] |

| 3c | BGC-823 (Gastric) | 10.32 | [10] |

| 6h | MCF-7 (Breast) | 2.71 | [9] |

| 6a | MCF-7 (Breast) | 3.39 | [9] |

| 15 | Panc-1 (Pancreatic) | 5.499 | |

| 10g | Various Lines | < 1.0 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for attachment.[13]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group (untreated cells) and a blank (medium only) are included. The plate is incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[13][14][15]

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals.[13] A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve these crystals.[13]

-

Absorbance Measurement: The plate is placed on a shaker to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

Quinoline carbohydrazide derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[16][17] Their mechanism often involves inhibiting essential microbial enzymes or disrupting cell wall synthesis. Molecular docking studies are frequently employed to predict the binding interactions between these compounds and microbial protein targets, such as enoyl-ACP reductase in mycobacteria or dihydrofolate reductase in bacteria.[17][18]

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Activity Measurement | Result | Reference |

| 6a | Staphylococcus aureus | MIC | 340 µg/mL | [1][16] |

| 6b | Aspergillus niger | - | Effective | [1][16] |

| 5b, 5e, 5h, 5j | Mycobacterium tuberculosis | - | Promising | [17] |

| Hydrazone Deriv. | S. aureus & E. coli | Zone of Inhibition | 15 - 30 mm | [18] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][19] The broth microdilution method is commonly used.[8][19]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[19]

-

Inoculation: Each well containing the compound dilutions is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8][19]

Anti-inflammatory Activity

Several novel quinoline carbohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[13] The carrageenan-induced paw edema model in rats is a standard in vivo assay for screening acute anti-inflammatory activity.[6][9] The mechanism of action for some derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[20]

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Result | Reference |

| Compound 5 | Carrageenan-induced paw edema | Significant activity, comparable to diclofenac | [13] |

| Compound 2 | Carrageenan-induced paw edema | Moderate activity | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used for screening potential anti-inflammatory agents.[6][9][21]

-

Animal Grouping: Animals (typically rats) are divided into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the synthesized compounds.[4][20]

-

Compound Administration: The test compounds and the standard drug are administered to the respective groups, usually orally or intraperitoneally, about 30-60 minutes before inducing inflammation.[6][20]

-

Induction of Edema: A subplantar injection of a phlogistic agent, typically a 1% carrageenan solution, is administered into the right hind paw of each rat to induce localized edema.[4][6][20]

-

Measurement of Paw Volume: The paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[4][6]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups by comparing the increase in paw volume to that of the control group.

Other Biological Activities

-

Antidiabetic Activity: Certain derivatives have been investigated as inhibitors of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes.[22][23]

-

Anti-HIV Activity: Some N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been designed and tested for their ability to inhibit HIV-1 replication, potentially by targeting the HIV integrase enzyme.[24][25]

-

Enzyme Inhibition: Beyond specific diseases, these compounds have been studied as inhibitors of various other enzymes, including protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases.[1][2]

Quantitative Data: Antidiabetic Activity

| Compound | Enzyme Target | IC50 (µg/mL) | Standard (Acarbose) IC50 (µg/mL) | Reference |

| 7g | α-glucosidase | 20.23 ± 1.10 | 28.12 ± 0.20 | [22][23] |

| 7g | α-amylase | 17.15 ± 0.10 | 25.42 ± 0.10 | [22][23] |

Computational Approaches in Drug Design

Molecular docking is a computational technique frequently used in the study of quinoline carbohydrazide derivatives to predict their interaction with biological targets. This approach helps in understanding the mechanism of action at a molecular level and guides the rational design of more potent and selective compounds.

Conclusion

Quinoline carbohydrazide derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The ease of their synthesis and the ability to introduce diverse structural modifications allow for the fine-tuning of their biological properties. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among other activities. Future research will likely focus on optimizing the structure-activity relationships to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for their potential development into novel therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. portlandpress.com [portlandpress.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. inotiv.com [inotiv.com]

- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. atcc.org [atcc.org]

- 14. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

An In-depth Technical Guide on the Mechanism of Action of 2-(4-Bromophenyl)quinoline-4-carbohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)quinoline-4-carbohydrazide serves as a pivotal scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives with significant therapeutic potential. While the core molecule is primarily a synthetic intermediate, its derivatives have been extensively studied, revealing potent antimicrobial and anticancer activities. This technical guide consolidates the current understanding of the mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways. The primary mechanisms elucidated for its derivatives include the inhibition of microbial DNA gyrase, leading to antibacterial and antifungal effects, and the targeting of critical cancer pathways through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the pro-survival protein Bcl-2.

Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

Derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have demonstrated promising activity against a spectrum of microbes, particularly Gram-positive bacteria and fungi. The principal mechanism underlying this activity is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.[1][2][3][4][5][6] By targeting this enzyme, the compounds disrupt DNA supercoiling, leading to cell death.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial and DNA gyrase inhibitory activities of key derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) and Inhibition Zone Data

| Compound | Target Organism | MIC (μM) | Inhibition Zone (mm) |

| 5 | S. aureus | 49.04 | - |

| 6a | S. aureus | 164.35 | - |

| 6b | S. aureus | 38.64 | 26 |

| 6b | C. albicans | - | 15 |

| 10 | S. aureus | 191.36 | - |

| 11 | S. aureus | 192.29 | 28 |

| 11 | C. albicans | - | 29 |

| 13 | S. aureus | 381.81 | 30 |

| 13 | C. albicans | - | 31 |

| 14 | S. aureus | 761.77 | - |

Data sourced from a study on newly synthesized quinoline derivatives.[1]

Table 2: S. aureus DNA Gyrase Supercoiling Assay

| Compound | IC50 (μM) |

| 6b | 33.64 |

| 10 | 8.45 |

| Ciprofloxacin (control) | 3.80 |

IC50 values indicate the concentration required to inhibit 50% of the DNA gyrase supercoiling activity.[1][2][4][5]

Signaling Pathway and Mechanism

The inhibition of DNA gyrase by 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives disrupts the normal topological state of bacterial DNA, a critical process for cell viability.

Anticancer Mechanism of Action: Targeting Kinase Signaling and Apoptosis

In addition to antimicrobial properties, derivatives of this quinoline scaffold have been investigated for their potential as anticancer agents. The primary mechanisms identified are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the pro-survival protein Bcl-2.[7][8][9][10][11]

EGFR Tyrosine Kinase Inhibition

EGFR is a key regulator of cell growth and proliferation, and its overactivity is a hallmark of many cancers.[11] Certain acrylamide hybrids of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have shown potent inhibitory activity against EGFR tyrosine kinase.

Table 3: Cytotoxic Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| 6a | MCF-7 | 3.39 |

| 6b | MCF-7 | 5.94 |

| 6h | MCF-7 | 2.71 |

| Doxorubicin (control) | MCF-7 | 6.18 |

| 8c | HepG2 | 0.137 (μg/mL) |

| 12d | HepG2 | 0.138 (μg/mL) |

| Erlotinib (control) | HepG2 | 0.308 (μg/mL) |

| Erlotinib (control) | MCF-7 | 0.512 (μg/mL) |

MCF-7 is a breast adenocarcinoma cell line. HepG2 is a hepatocellular carcinoma cell line.[8][9][11][12]

Table 4: EGFR Tyrosine Kinase Inhibition

| Compound | IC50 (μM) |

| 6a | 0.31 |

| 6h | 0.22 |

| 8c | 0.14 |

| 12d | 0.18 |

| Lapatinib (control) | 0.18 / 0.12 |

Lapatinib is a known EGFR/HER2 kinase inhibitor.[8][9][11]

The inhibition of EGFR kinase blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis.

Bcl-2 Inhibition

Other derivatives have been synthesized to target the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein often overexpressed in cancer cells. Inhibition of Bcl-2 can restore the natural process of programmed cell death (apoptosis). While quantitative IC50 data for Bcl-2 inhibition by these specific derivatives is not detailed in the provided search results, their design and evaluation against Bcl-2 expressing cell lines like MDA-MB-231 and HeLa suggest this as a viable mechanism of action.[7]

Experimental Protocols

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Intermediate 3)

The synthesis of the core compound involves a multi-step process:

-

Pfitzinger Reaction: Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid (1).[1][7]

-

Esterification: The resulting carboxylic acid (1) is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid to yield ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2).[1][13]

-

Hydrazinolysis: The ester (2) is then treated with hydrazine hydrate in boiling ethanol to afford the final product, 2-(4-bromophenyl)quinoline-4-carbohydrazide (3), which typically precipitates upon cooling and can be purified by crystallization.[1][7][13]

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

-

Preparation: A standardized microbial inoculum is uniformly spread on the surface of a suitable agar medium in Petri dishes.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Two-fold Dilution Method)

-

Serial Dilution: The test compound is serially diluted (two-fold) in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: A standardized suspension of the test microorganism is added to each well.

-

Incubation: The plate is incubated under appropriate conditions.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

S. aureus DNA Gyrase Supercoiling Assay

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing relaxed pBR322 plasmid DNA, S. aureus DNA gyrase enzyme, and ATP.

-

Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.

-

Termination: The reaction is stopped, for example, by adding a dye-containing loading buffer.

-

Analysis: The different forms of plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis and visualized under UV light. The intensity of the bands is quantified to determine the extent of inhibition.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.[1][2]

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7]

Summary and Future Directions

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a versatile chemical scaffold from which potent antimicrobial and anticancer agents have been developed. The core mechanisms of action for its derivatives are well-supported by in vitro and in silico data, primarily involving the inhibition of bacterial DNA gyrase and cancer-related EGFR tyrosine kinase. The quantitative data presented highlights the potential for developing these compounds into clinically relevant therapeutics. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, as well as further exploring their effects on other potential targets and resistance mechanisms. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon this promising foundation.

References

- 1. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Design and Synthesis of 2â(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - ACS Omega - Figshare [figshare.com]

- 6. ä¼å®ç»´ç½ç«å®å ¨éªè¯ [univ-bio.com]

- 7. New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 9. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: DNA Gyrase as a Validated Antibacterial Target

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel microbial DNA gyrase inhibitors.

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[3][4] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[3][4] Because DNA gyrase is essential for bacterial survival and is absent in higher eukaryotes, it remains an attractive and well-validated target for the development of new antibiotics.[5][6][7][8]

For decades, two main classes of antibiotics have targeted DNA gyrase: the quinolones (e.g., ciprofloxacin), which stabilize the enzyme-DNA cleavage complex, and the aminocoumarins (e.g., novobiocin), which are competitive inhibitors of the ATPase activity.[1][8] However, the extensive use of these drugs has led to a significant rise in antimicrobial resistance, primarily through mutations in the genes encoding the gyrase subunits.[1][4][9] This escalating resistance necessitates the discovery of novel inhibitors that can circumvent existing resistance mechanisms.[6][10]

Novel Classes of DNA Gyrase Inhibitors

Research efforts have shifted towards identifying new chemical scaffolds that act on DNA gyrase through different mechanisms or at novel binding sites.

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): This is a promising and advanced class of non-quinolone inhibitors that target both DNA gyrase and topoisomerase IV.[11][12][13] NBTIs bind to a distinct site adjacent to the quinolone-binding pocket, allowing them to retain potency against fluoroquinolone-resistant strains.[11] Structurally, NBTIs typically consist of a "head" group that interacts with the DNA, a central linker, and a "southern" group that binds the enzyme.[11][14] Several NBTIs, including gepotidacin, have progressed to clinical trials.[6][10]

-

Dual-Targeting Inhibitors: A key strategy to combat resistance is the development of agents that dually target both DNA gyrase and its homolog, topoisomerase IV.[4][14] This dual action is believed to reduce the frequency of resistance development.[15] Many NBTIs exhibit this dual-targeting profile.[12][13][14]

-

Inhibitors from Novel Scaffolds: Through high-throughput and virtual screening, compounds with entirely new structural backbones are being discovered. These include N-phenylpyrrolamides, aminobenzimidazoles, and various compounds identified from natural sources like gallic acid derivatives.[4][16][17] These inhibitors often target the ATPase domain of GyrB or previously unexplored pockets on the GyrA subunit.[3][4]

Discovery Strategies and Experimental Workflow

The discovery of novel gyrase inhibitors typically follows a multi-step workflow, starting from large-scale screening and progressing to detailed characterization of promising hits.

Caption: Figure 1: General Workflow for Novel DNA Gyrase Inhibitor Discovery.

High-Throughput Screening (HTS)

HTS enables the rapid screening of vast chemical libraries. A notable method is the Supercoiling-Dependent Fluorescence Quenching (SDFQ) assay.[5][7][16] This technique uses a DNA substrate that fluoresces upon relaxation, allowing for a high-throughput, plate-based measurement of gyrase supercoiling activity and its inhibition.[7]

Structure-Based Virtual Screening

Computational methods, such as molecular docking, are used to screen large virtual libraries of compounds against the known crystal structures of DNA gyrase.[3][18] This approach can identify molecules that bind to specific sites, including the ATPase pocket in GyrB or novel allosteric sites on the GyrA dimer interface, which are distinct from the quinolone binding site.[3][4][18]

Mechanisms of Action

Novel inhibitors interfere with the DNA gyrase catalytic cycle at various points. Understanding this cycle is key to characterizing new drugs.

Caption: Figure 2: DNA Gyrase Catalytic Cycle and Points of Inhibition.

-

Catalytic Inhibition: Like aminocoumarins, many new inhibitors act as catalytic inhibitors by competing with ATP for binding to the GyrB subunit, thereby preventing the energy-dependent supercoiling reaction.[8][19]

-

Cleavage Complex Stabilization: Similar to quinolones, some novel agents can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to lethal double-strand breaks.[1][2] Certain NBTIs have been shown to induce these DNA breaks.[12]

-

Inhibition of DNA Binding/Wrapping: Some inhibitors, like simocyclinone (a natural product), function by preventing the initial binding of DNA to the gyrase enzyme, a distinct mechanism from other classes.[8] NBTIs bind to a unique pocket, interfering with the enzyme-DNA complex in a manner different from quinolones.[11]

Quantitative Data on Novel Inhibitors

The potency of novel inhibitors is typically quantified by their 50% inhibitory concentration (IC50) against the purified enzyme and their Minimum Inhibitory Concentration (MIC) against bacterial strains.

Table 1: In Vitro Enzyme Inhibition (IC50, µM)

| Compound Class | Compound | Target Enzyme | S. aureus Gyrase | E. coli Gyrase | S. aureus Topo IV | E. coli Topo IV | Reference |

|---|---|---|---|---|---|---|---|

| Quinolone | Ciprofloxacin | Gyrase/Topo IV | 0.83 | 0.11 | 2.1 | 1.1 | [14] |

| NBTI | Compound 1 | Dual | 0.005 | 0.004 | 0.015 | 0.004 | [14] |

| NBTI | Compound 4 | Dual | 0.006 | 0.007 | 0.012 | 0.006 | [14] |

| NBTI | REDX05777 | Dual | N/A | ~0.1-0.2 | N/A | ~0.01-0.02 | [11] |

| NBTI (Amide) | Amide 1a | Dual | 0.150 | N/A | 0.653 | N/A | [13] |

| Virtual Screen Hit | NSC 103003 | Gyrase | N/A | 50 | N/A | N/A | [3] |

| Virtual Screen Hit | NSC 130847 | Gyrase | N/A | 72 | N/A | N/A | [3] |

N/A: Data not available in cited sources.

Table 2: Antibacterial Activity (MIC, µg/mL)

| Compound Class | Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | K. pneumoniae | Reference |

|---|---|---|---|---|---|---|

| Quinolone | Ciprofloxacin | 0.25 | 32 | ≤0.015 | ≤0.015 | [14] |

| NBTI | Compound 1 | 0.06 | 0.12 | 0.5 | 0.5 | [14] |

| NBTI | Compound 4 | 0.12 | 0.12 | 1 | 1 | [14] |

| N-phenylpyrrolamide | Compound 22e | 0.25 | 0.25 | >64 | >64 | [17] |

| N-phenylpyrrolamide | Compound 23b | 16 | 16 | 4 | 0.0625 | [17] |

MSSA: Methicillin-sensitive S. aureus; MRSA: Methicillin-resistant S. aureus.

Key Experimental Protocols

Detailed and standardized assays are critical for the evaluation and comparison of novel DNA gyrase inhibitors.

DNA Supercoiling Inhibition Assay

This is the primary assay to determine a compound's inhibitory effect on gyrase's main enzymatic function.

-

Principle: DNA gyrase converts relaxed circular plasmid DNA (e.g., pBR322) into its supercoiled form in an ATP-dependent manner. Inhibitors block this conversion. The different DNA topoisomers (relaxed, supercoiled, and intermediate forms) are then separated by agarose gel electrophoresis.

-

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix typically containing: 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), relaxed pBR322 plasmid DNA (approx. 0.5 µg), and sterile water.[3][20]

-

Inhibitor Addition: Add various concentrations of the test compound (typically dissolved in DMSO) to the reaction tubes. Include a no-enzyme control and a no-inhibitor (DMSO only) positive control.

-

Enzyme Initiation: Initiate the reaction by adding a predetermined unit of purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[3]

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a detergent (SDS). Optionally, treat with Proteinase K to remove the enzyme.[20]

-

Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain). Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Visualize the DNA bands under UV light. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the positive control.

-

DNA Cleavage Assay

This assay determines if an inhibitor acts as a "poison" by stabilizing the covalent enzyme-DNA cleavage complex.

-

Principle: Gyrase poisons trap the enzyme after it has cleaved the DNA G-segment, creating a stable complex. Addition of a strong detergent (SDS) and a protease (Proteinase K) dissociates the enzyme subunits and reveals the linearized plasmid DNA (from double-strand breaks) or nicked-circular DNA (from single-strand breaks) on an agarose gel.

-

Methodology:

-

Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322) and DNA gyrase in the assay buffer (ATP is often omitted for quinolones but may be required for other inhibitors).

-

Inhibitor Addition: Add the test compound and incubate at 37°C for 15-30 minutes.

-

Complex Trapping: Add 0.2% SDS and ~0.1 mg/mL Proteinase K to the reaction and incubate for an additional 30 minutes at 37°C.[20]

-

Analysis: Analyze the DNA products on a 1% agarose gel. An increase in the linear or nicked form of the plasmid relative to the no-drug control indicates that the compound is a gyrase poison.

-

Topoisomerase IV Decatenation Assay

This assay is crucial for identifying dual-targeting inhibitors.

-

Principle: Topoisomerase IV separates interlinked, catenated DNA circles (kinetoplast DNA, kDNA) into individual minicircles. Inhibitors prevent this decatenation, leaving the large kDNA network unable to enter the agarose gel.

-

Methodology:

-

Reaction Setup: Prepare a reaction mix with Topoisomerase IV assay buffer (similar to gyrase buffer but may contain potassium glutamate), kDNA substrate (approx. 200 ng), and ATP.[20]

-

Inhibitor and Enzyme: Add the test inhibitor and purified Topoisomerase IV enzyme.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination and Analysis: Stop the reaction with SDS/EDTA and analyze the products on an agarose gel. Inhibitory activity is observed as the retention of kDNA at the top of the gel, while the control lane will show released minicircles.[20]

-

Conclusion and Future Perspectives

The fight against antimicrobial resistance demands a continuous pipeline of new antibacterial agents. DNA gyrase remains a prime target, and the focus has successfully shifted from modifying existing drug classes to discovering inhibitors with novel scaffolds and mechanisms of action.[6][21] The rise of NBTIs, some of which are now in late-stage clinical trials, demonstrates the viability of this approach.[21] Future strategies will likely involve the continued use of sophisticated screening technologies, computational drug design to improve potency and safety profiles, and a deeper exploration of novel allosteric binding sites on the enzyme to stay ahead of bacterial evolution.[6][10]

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in DNA gyrase-targeted antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]

- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 16. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]

- 17. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Development of DNA Gyrase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone in Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Its versatile structure allows for substitutions at various positions, leading to a diverse array of derivatives with potent pharmacological effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline derivatives, with a focus on their anticancer, antimalarial, and antimicrobial properties. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key biological assays, and visualizing critical relationships through diagrams to aid in the rational design of next-generation therapeutics.

I. Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1] The anticancer potency of these compounds is largely influenced by the nature and position of substituents on the quinoline ring.

Structure-Activity Relationship (SAR) of Anticancer Quinoline Derivatives

The substitution pattern on the quinoline core is a critical determinant of anticancer activity. Key positions that have been extensively studied include C2, C4, C6, C7, and C8.

-

Position 2 (C2): Substitution at the C2 position with aryl groups, particularly those bearing electron-withdrawing or donating groups, can significantly impact cytotoxicity. For instance, the presence of a 3,4,5-trimethoxybenzoyl group at C2 has been shown to lead to potent tubulin polymerization inhibitors.[2]

-

Position 4 (C4): The C4 position is crucial for activity, and modifications here can drastically alter the biological profile. The introduction of amino side chains at this position can enhance antiproliferative activity.[3]

-

Positions 5, 6, 7, and 8: Halogenation, especially at the C6 and C7 positions, is a common strategy to enhance anticancer effects. For example, a fluorine atom at C6 is a key feature in many potent quinoline-based kinase inhibitors. Methoxy groups at C6 or C8 have also been shown to increase potency.[2] Furthermore, a hydroxyl group at the C8 position has been associated with increased anticancer potential.[4]

References

Methodological & Application

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as microbial DNA gyrase inhibitors.[1][2][3] The protocols outlined below are based on established synthetic routes, primarily utilizing the Pfitzinger reaction, followed by esterification and hydrazinolysis.[1][4]

Experimental Protocols

The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives is typically achieved in a three-step sequence starting from isatin and 4-bromoacetophenone. The general workflow is depicted below.

Diagram: Synthetic Workflow

Caption: Synthetic pathway for 2-(4-bromophenyl)quinoline-4-carbohydrazide and its derivatives.

Protocol 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)

This protocol describes the synthesis of the quinoline carboxylic acid precursor via the Pfitzinger reaction.[4][5]

Materials:

-

Isatin

-

4-Bromoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and potassium hydroxide (6 equivalents) in a mixture of ethanol and water.[5]

-

Reflux the reaction mixture for the appropriate time (typically several hours, monitor by TLC).[1][4]

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-(4-bromophenyl)quinoline-4-carboxylic acid (1).

-

The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

This protocol details the Fischer esterification of the carboxylic acid.[1][4]

Materials:

-

2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

Suspend 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitor by TLC).[4]

-

After cooling, neutralize the reaction mixture.

-

The product can be isolated by extraction and purified by column chromatography or recrystallization.

Protocol 3: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)

This protocol describes the formation of the key carbohydrazide intermediate.[1][4]

Materials:

-

Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

Procedure:

-

Dissolve ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Boil the reaction mixture under reflux until the reaction is complete (monitor by TLC).[4]

-

Upon cooling, the product, 2-(4-bromophenyl)quinoline-4-carbohydrazide (3), will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

Protocol 4: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives (Exemplary)

The key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide (3), can be further reacted with various electrophiles to generate a library of derivatives.[4]

Example: Synthesis of Pyrazolyl Derivatives (11 and 12) [4]

Materials:

-

2-(4-Bromophenyl)quinoline-4-carbohydrazide (3)

-

Acetylacetone or Ethyl Acetoacetate

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

React the acid hydrazide (3) with the respective β-dicarbonyl compound (acetylacetone for 11 , ethyl acetoacetate for 12 ).[4]

-

The reaction conditions (solvent, temperature, and catalyst) may vary depending on the specific derivative being synthesized.

-

Isolate and purify the final product using standard techniques such as filtration, recrystallization, or column chromatography.

Data Presentation

The following tables summarize the characterization data for the synthesized compounds as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for Key Intermediates

| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spec. (m/z) |

| 1 | C₁₆H₁₀BrNO₂ | 328.16 | 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H)[6] | 118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44[6] | 328.06 (M+)[6] |

Table 2: Biological Activity of Selected Derivatives

| Compound | Target | MIC (μM) vs. S. aureus |

| 5 | DNA Gyrase | 49.04[4] |

| 6b | DNA Gyrase | 38.64[4] |

Note: The provided NMR and mass spectrometry data are based on published literature and should be used as a reference.[6] Actual results may vary. For the synthesis of specific derivatives, it is recommended to consult the primary literature for detailed reaction conditions and characterization data.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcps.org [ijcps.org]

Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide, a quinoline derivative with potential applications in medicinal chemistry. The protocols outlined below describe the use of standard analytical techniques for the structural elucidation and purity assessment of this compound.

Overview of Analytical Techniques

The comprehensive characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the chemical structure and connectivity of atoms. Mass Spectrometry (MS) provides information about the molecular weight and elemental composition. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide.

Quantitative Data Summary

While specific spectral data for the parent compound 2-(4-Bromophenyl)quinoline-4-carbohydrazide is not extensively detailed in the provided search results, the following table summarizes typical chemical shifts for related derivatives, which can serve as a reference.[1][2][3][4]